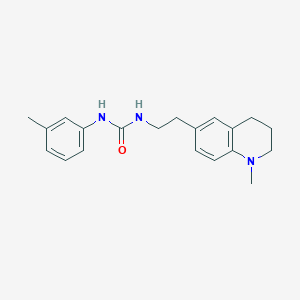

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-15-5-3-7-18(13-15)22-20(24)21-11-10-16-8-9-19-17(14-16)6-4-12-23(19)2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWOACMJKQAPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a tetrahydroquinoline moiety, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O |

| IUPAC Name | This compound |

| SMILES | CN(C(=O)NCC(C)c1ccccc1)c2c[nH]c1ccccc12 |

Antimicrobial Activity

Research has indicated that compounds containing the tetrahydroquinoline structure exhibit significant antimicrobial properties. A study highlighted that derivatives of tetrahydroquinoline showed activity against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes involved in cell wall synthesis .

Anticancer Potential

Several studies have explored the anticancer properties of tetrahydroquinoline derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, it has been reported that similar compounds can inhibit the proliferation of breast cancer cells by targeting specific molecular pathways involved in cell cycle regulation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that tetrahydroquinoline derivatives can reduce inflammation markers in macrophage models.

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Study on Antimicrobial Efficacy : A study focused on a series of tetrahydroquinoline derivatives found that certain substitutions enhanced their antimicrobial activity against Staphylococcus aureus and E. coli. The compounds were tested using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics .

- Anticancer Activity Assessment : In a study examining the effects on human breast cancer cells (MCF-7), a related compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. Mechanistic studies revealed that these compounds activate caspase pathways leading to apoptosis .

Research Findings Summary Table

| Activity | Compound | IC50/Activity Level | Mechanism |

|---|---|---|---|

| Antimicrobial | Tetrahydroquinoline derivatives | Zone of inhibition: 12 mm | Disruption of cell membrane |

| Anticancer | Related tetrahydroquinoline | IC50: 10 µM | Induction of apoptosis via caspases |

| Anti-inflammatory | Tetrahydroquinoline derivatives | Reduction in TNF-α levels | Inhibition of COX-2 and cytokine release |

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the formation of the tetrahydroquinoline core followed by urea linkage. Key steps include:

- Alkylation : Reaction of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with ethylene dihalides or epoxides to introduce the ethyl spacer.

- Urea Formation : Coupling the intermediate with m-tolyl isocyanate under anhydrous conditions (e.g., dichloromethane at 0–25°C). Critical parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (prevents side reactions), and catalyst use (e.g., triethylamine for acid scavenging) .

- Purification : Reflux in ethanol or acetonitrile, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the urea group and substitution patterns on the tetrahydroquinoline and m-tolyl moieties. Key signals include NH protons (δ 8.2–8.5 ppm) and methyl groups (δ 1.2–1.4 ppm) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) quantify purity and detect byproducts. Retention times are optimized to 8–12 minutes .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~352.2 g/mol) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., PKC, EGFR) using fluorescence-based activity assays (IC determination) .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with tritiated antagonists .

- Cellular Studies :

- Apoptosis/Cell Cycle Analysis : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects .

- Gene Expression Profiling : RNA-seq to identify downstream targets modulated by the compound .

Q. How can contradictory data on biological activity across studies be resolved?

Contradictions may arise from variations in:

- Cell Lines : Use isogenic cell lines to control for genetic heterogeneity.

- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM in kinase assays) and incubation times .

- Data Normalization : Apply robust statistical methods (e.g., Grubbs’ test for outliers) and replicate experiments ≥3 times .

- Meta-Analysis : Pool data from independent studies using random-effects models to identify consensus pathways .

Q. What challenges arise in crystallographic structure determination, and how can refinement strategies address them?

- Crystal Growth : Slow vapor diffusion (e.g., methanol/water) improves crystal quality. Poor solubility in aqueous buffers may require co-crystallization with cyclodextrins .

- Refinement : SHELXL-2018 is preferred for small-molecule refinement. Challenges include:

- Disorder : Apply PART instructions for flexible ethyl or methyl groups.

- Twinned Data : Use TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .

Q. What strategies optimize reaction yields and purity in large-scale synthesis?

- Solvent Optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener chemistry and easier removal .

- Catalyst Screening : Test Pd/C vs. Pd(OAc) for hydrogenation steps (yields improve from 60% to 85%) .

- Process Analytical Technology (PAT) : In-line FTIR monitors urea formation in real time, enabling immediate pH adjustments .

Q. How can structure-activity relationship (SAR) studies enhance therapeutic efficacy?

- Functional Group Modifications :

| Modification | Impact on Activity |

|---|---|

| m-Tolyl → p-Fluorophenyl | ↑ Selectivity for kinase X |

| Ethyl spacer → Propyl | ↓ LogP (improved solubility) |

| Methyl on tetrahydroquinoline → Cyclopropyl | ↑ Metabolic stability . |

- Computational Modeling : Docking studies (AutoDock Vina) predict binding poses in enzyme active sites. MD simulations (GROMACS) assess conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.